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molecular formula C11H22BrCl B8349319 Br(CH2)11Cl

Br(CH2)11Cl

Cat. No. B8349319
M. Wt: 269.65 g/mol
InChI Key: OCLLKSXVNIXXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772417B2

Procedure details

In a 250 mL three-necked flask, 11-bromoundecanol (10 g, 39.8-mmol), pyridine (2 mL, 24.7 mmol) and thionyl chloride (10 mL, 137 mmol) were successively introduced. The solution was stirred at room temperature and the reaction was followed by IR. After disappearance of the OH band, the mixture was hydrolysed carefully by addition of water, the aqueous layer was extracted three times with diethyl oxide. The organic layers were washed successively with a 10% HCl aqueous solution, water, a saturated aqueous solution of NaHCO3 and water until neutrality. After drying over MgSO4 and elimination of solvents under reduced pressure, the oil was filtered on silica gel (eluent: pentane). A colourless oil was obtained (10.15 g, 35 mmol).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]O.N1C=CC=CC=1.S(Cl)([Cl:22])=O>O>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][Cl:22]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCCCCCCCCCCCO
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with diethyl oxide
WASH
Type
WASH
Details
The organic layers were washed successively with a 10% HCl aqueous solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4 and elimination of solvents under reduced pressure
FILTRATION
Type
FILTRATION
Details
the oil was filtered on silica gel (eluent: pentane)
CUSTOM
Type
CUSTOM
Details
A colourless oil was obtained (10.15 g, 35 mmol)

Outcomes

Product
Name
Type
Smiles
BrCCCCCCCCCCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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